molecular formula C26H22FN3O3S B2916783 (4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892279-72-0

(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2916783
CAS RN: 892279-72-0
M. Wt: 475.54
InChI Key: PQUOIJHEQLSLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality (4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

One study explores the reactions of thioureas and thioamides with aroylphenylacetylenes, resulting in a variety of compounds including pyrazoles and pyrimidines, which could suggest synthetic pathways or reactions relevant to the compound (Basyouni & Omar, 1974). This research highlights the versatility of thioureas in synthesizing heterocyclic compounds, which could be related to the thio-functional group present in the chemical compound of interest.

Heterocyclic Compound Synthesis

Another study details the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, indicating a method for constructing complex heterocyclic frameworks (Reddy et al., 2012). This might offer insights into synthesizing the pyrano[2,3-d]pyrimidinyl moiety of the target compound.

Biological Activity

Research on fluoro-substituted benzo[b]pyrans has shown anti-lung cancer activity, suggesting that fluorine substitution on aromatic systems could enhance biological activity, which might be applicable to the fluorobenzyl group in the compound (Hammam et al., 2005). This indicates a potential avenue for exploring the biological activities of similar compounds.

Eco-friendly Synthesis and Applications

A study on the eco-friendly synthesis of pyridopyrimidinone derivatives highlights the use of such compounds as corrosion inhibitors, demonstrating the diverse applications of heterocyclic compounds beyond biomedical uses (Abdallah et al., 2018). This could suggest potential industrial or environmental applications for the compound of interest.

properties

IUPAC Name

[7-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-4-8-20(10-17)32-2)30-26(22)34-14-16-5-3-7-19(27)9-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUOIJHEQLSLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC(=CC=C5)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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